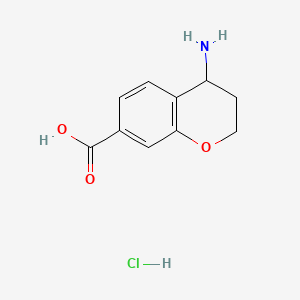
(3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an azepane moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride typically involves the following steps:
Formation of the Azepane Moiety: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to the Phenyl Ring: The azepane moiety is then attached to the phenyl ring via a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction, often using boronic acid derivatives and palladium-catalyzed cross-coupling reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azepane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted azepane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . This makes it valuable in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the study of carbohydrate-binding proteins.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its ability to inhibit serine proteases and other enzymes makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as a building block in organic synthesis makes it valuable for manufacturing various chemical products.
Mecanismo De Acción
The mechanism of action of (3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, inhibiting enzyme activity by blocking active sites. The azepane moiety may also contribute to binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the azepane moiety, making it less specific in certain applications.
(4-(Azepan-1-ylmethyl)phenyl)boronic Acid: Similar structure but with different substitution pattern on the phenyl ring.
(3-(Morpholin-4-ylmethyl)phenyl)boronic Acid: Contains a morpholine ring instead of an azepane ring.
Uniqueness
(3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride is unique due to its specific substitution pattern and the presence of the azepane moiety. This structural feature enhances its binding affinity and specificity in biological applications, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C13H21BClNO2 |
|---|---|
Peso molecular |
269.58 g/mol |
Nombre IUPAC |
[3-(azepan-1-ylmethyl)phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C13H20BNO2.ClH/c16-14(17)13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15;/h5-7,10,16-17H,1-4,8-9,11H2;1H |
Clave InChI |
MVBKIFCFHVQUBU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)CN2CCCCCC2)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,10-Diphenyl-octahydro-5,11-dioxa-3a,9a-diaza-dicyclopenta[a,f]cyclodecene-3,9-dione](/img/structure/B13641239.png)










